4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
Description
4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a synthetic small molecule characterized by a benzonitrile core linked to a piperidine-4-ylmethyl ether moiety substituted with a 2-chloro-6-fluorobenzyl group. The oxalate counterion enhances crystallinity and stability, making it suitable for pharmaceutical formulation. This compound is hypothesized to modulate kinase activity, though its exact biological target remains under investigation. Its structural complexity arises from the integration of halogenated aromatic systems and a flexible piperidine scaffold, which may influence receptor-binding kinetics and metabolic stability.
Properties
IUPAC Name |
4-[[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O.C2H2O4/c22-20-2-1-3-21(23)19(20)13-25-10-8-18(9-11-25)15-26-14-17-6-4-16(12-24)5-7-17;3-1(4)2(5)6/h1-7,18H,8-11,13-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBGNWJKMLLYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=C(C=CC=C3Cl)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is the Plasmodium falciparum . This is the parasite responsible for the most severe form of malaria. The compound has shown high selectivity for resistant strains of this parasite.
Mode of Action
The compound interacts with the Plasmodium falciparum parasite, inhibiting its growthIt’s worth noting that the compound’s structure, specifically the 1, 4-disubstituted piperidine moiety, plays a crucial role in its antiplasmodial activity.
Result of Action
The compound has demonstrated significant inhibition of parasite growth, with 56 to 93% inhibition at a concentration of 40 μg/mL. This suggests that it has potent antiplasmodial activity and could potentially be developed into a therapeutic agent for resistant malaria.
Biological Activity
The compound 4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.84 g/mol. The structure features a piperidine ring, a chloro-substituted benzyl group, and an oxalate moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate neurotransmitter systems, particularly those associated with mood regulation and anxiety disorders. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and binding affinity to specific receptors, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit a range of biological activities:
- Antidepressant Effects : Studies have shown that piperidine derivatives can influence serotonin and norepinephrine levels, which are crucial in the treatment of depression.
- Anxiolytic Properties : The compound may also exhibit anxiolytic effects by modulating GABAergic transmission.
- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress.
Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into their efficacy and mechanisms:
In Vitro Studies
- Cell Viability Assays : Compounds with similar structures have been tested for cytotoxicity using various cell lines. Results indicated that certain derivatives exhibit low toxicity at therapeutic concentrations.
- Receptor Binding Studies : Binding affinity assays revealed that these compounds preferentially bind to serotonin receptors (5-HT1A and 5-HT2A), suggesting their potential use in treating mood disorders.
In Vivo Studies
- Animal Models : Experiments involving rodent models have shown that administration of related piperidine compounds leads to significant reductions in anxiety-like behaviors.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable pharmacokinetic properties, including good oral bioavailability.
Data Table: Summary of Biological Activities
Case Studies
Several case studies illustrate the therapeutic potential of similar compounds:
- Case Study on Anxiety Disorders : A study involving a piperidine derivative showed significant improvement in anxiety symptoms in patients compared to placebo controls.
- Depression Treatment Trials : Clinical trials have demonstrated that compounds targeting serotonin receptors can significantly alleviate depressive symptoms in patients resistant to traditional treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substitution Patterns
- The 2-chloro-6-fluorobenzyl substituent provides steric bulk and lipophilicity, which may improve membrane permeability .
- Compound 16b () : Features a pyridine ring instead of benzonitrile and a 6-methylpyridin-3-ylmethyl group on the piperidine. The tetrahydrochloride salt increases aqueous solubility compared to oxalate but may reduce bioavailability due to higher ionic strength .
- Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4, ) : Replaces benzonitrile with a methyl ester, reducing electron-withdrawing effects. The hydrochloride salt may offer faster dissolution but lower thermal stability than oxalate .
Physicochemical and Pharmacological Properties
- Oxalate vs. Hydrochloride Salts : Oxalate salts often exhibit better thermal stability and controlled release profiles, whereas hydrochlorides prioritize rapid dissolution .
- Benzonitrile vs. Pyridine : The benzonitrile’s stronger electron-withdrawing nature may enhance target engagement compared to pyridine’s basic nitrogen, which could alter pH-dependent binding .
Research Findings and Implications
- Structural Optimization : The 2-chloro-6-fluorobenzyl group (common in and the target compound) is a strategic choice for balancing lipophilicity and metabolic resistance, as seen in high-purity derivatives .
- Counterion Impact : The oxalate in the target compound likely improves formulation stability over tetrahydrochloride () or hydrochloride () salts, critical for long-term storage .
- Functional Group Trade-offs : While benzonitrile may enhance binding, its metabolic susceptibility via cytochrome P450-mediated nitrile hydrolysis could limit bioavailability compared to ester-based analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
